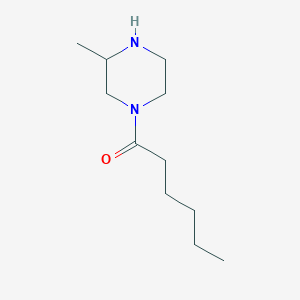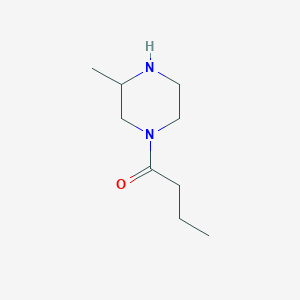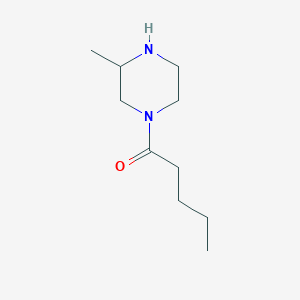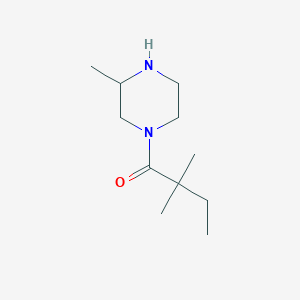
1-(3-Methylpiperazin-1-yl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylpiperazin-1-yl)hexan-1-one, also known as 3-Methylpiperazine, is a heterocyclic organic compound with a molecular formula of C6H14N2 and a molecular weight of 114.2 g/mol. It is a colorless and odorless liquid at room temperature and is slightly soluble in water and alcohol. 3-Methylpiperazine is an important intermediate in the synthesis of many organic compounds. It is used in the production of pharmaceuticals, dyes, pesticides, and other organic compounds.
Mechanism of Action
1-(3-Methylpiperazin-1-yl)hexan-1-onerazine acts as an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K). PI3K is involved in the regulation of cell growth and survival. 1-(3-Methylpiperazin-1-yl)hexan-1-onerazine binds to the active site of the enzyme and inhibits its activity. This leads to a decrease in the production of several cellular molecules, such as phosphatidylinositol-3-phosphate and phosphatidylinositol-4-phosphate, which are important for cell survival.
Biochemical and Physiological Effects
1-(3-Methylpiperazin-1-yl)hexan-1-onerazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of cell growth and survival. Additionally, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anticonvulsant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-methylpiperazine in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a wide range of applications. However, there are some limitations to using 3-methylpiperazine in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is toxic and can be irritating to the skin and eyes.
Future Directions
Future research on 3-methylpiperazine could focus on further understanding its biochemical and physiological effects. Additionally, further research could be done on its potential applications in the pharmaceutical industry. Additionally, research could be done on its effects on the cardiovascular system and the nervous system. Finally, research could be done on the development of new synthesis methods for 3-methylpiperazine and the optimization of existing methods.
Synthesis Methods
1-(3-Methylpiperazin-1-yl)hexan-1-onerazine is produced by the reaction of piperazine with formaldehyde in the presence of an acid catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at temperatures between 80 and 100 °C. The reaction is exothermic and the product is isolated by distillation.
Scientific Research Applications
1-(3-Methylpiperazin-1-yl)hexan-1-onerazine has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of cell growth and survival. It has also been used to study the effects of drugs on the nervous system. Additionally, it has been used to study the effects of drugs on the cardiovascular system.
properties
IUPAC Name |
1-(3-methylpiperazin-1-yl)hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-4-5-6-11(14)13-8-7-12-10(2)9-13/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHAZKXXDXEZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1CCNC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperazin-1-yl)hexan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)
![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)

![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)



![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)





